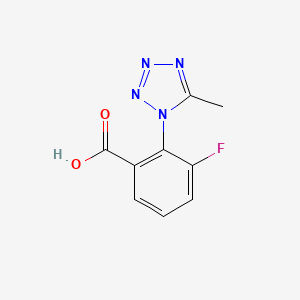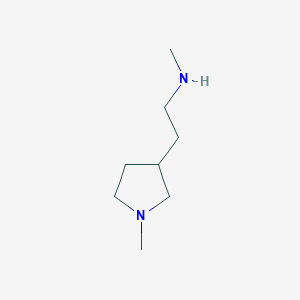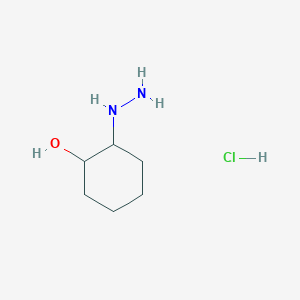
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico es un compuesto orgánico que presenta un átomo de flúor, un grupo metilo y un anillo tetrazol unido a un núcleo de ácido benzoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico normalmente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la fluoración de un derivado de ácido benzoico adecuado, seguido de la introducción del anillo tetrazol a través de reacciones de ciclización. El grupo metilo se puede introducir mediante reacciones de alquilación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Los métodos industriales también se centran en minimizar los residuos y optimizar la utilización de recursos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar el anillo tetrazol u otras partes de la molécula.
Sustitución: El átomo de flúor y otros sustituyentes se pueden reemplazar con diferentes grupos a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el hidruro de sodio (NaH) y varios haluros pueden facilitar las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se puede utilizar en ensayos bioquímicos para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en la producción de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico implica su interacción con objetivos moleculares como enzimas o receptores. El átomo de flúor y el anillo tetrazol pueden mejorar la afinidad de unión y la especificidad. El compuesto puede inhibir o activar vías específicas, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-fluoro-2-(1H-tetrazol-1-il)benzoico
- Ácido 2-(5-metil-1H-tetrazol-1-il)benzoico
- Ácido 3-fluoro-2-(5-metil-1H-tetrazol-1-il)fenilacético
Singularidad
El ácido 3-fluoro-2-(5-metil-1H-1,2,3,4-tetrazol-1-il)benzoico es único debido a la combinación de su átomo de flúor, grupo metilo y anillo tetrazol. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas que los compuestos similares pueden no satisfacer.
Propiedades
Fórmula molecular |
C9H7FN4O2 |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
3-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-6(9(15)16)3-2-4-7(8)10/h2-4H,1H3,(H,15,16) |
Clave InChI |
ZAQNFIHNEBQMCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1C2=C(C=CC=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)






![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)



![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)
